2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride 2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220038-37-8
VCID: VC2836496
InChI: InChI=1S/C10H14N2O.ClH/c1-8-4-3-5-9(6-8)12-10(13)7-11-2;/h3-6,11H,7H2,1-2H3,(H,12,13);1H
SMILES: CC1=CC(=CC=C1)NC(=O)CNC.Cl
Molecular Formula: C10H15ClN2O
Molecular Weight: 214.69 g/mol

2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride

CAS No.: 1220038-37-8

Cat. No.: VC2836496

Molecular Formula: C10H15ClN2O

Molecular Weight: 214.69 g/mol

* For research use only. Not for human or veterinary use.

2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride - 1220038-37-8

Specification

CAS No. 1220038-37-8
Molecular Formula C10H15ClN2O
Molecular Weight 214.69 g/mol
IUPAC Name 2-(methylamino)-N-(3-methylphenyl)acetamide;hydrochloride
Standard InChI InChI=1S/C10H14N2O.ClH/c1-8-4-3-5-9(6-8)12-10(13)7-11-2;/h3-6,11H,7H2,1-2H3,(H,12,13);1H
Standard InChI Key LFIPOYNUHYNBIC-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)CNC.Cl
Canonical SMILES CC1=CC(=CC=C1)NC(=O)CNC.Cl

Introduction

Chemical Identity and Structural Characteristics

2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride is an organic compound characterized by its acetamide backbone with specific functional group modifications. This compound features a methylamino group at the 2-position and a 3-methylphenyl group attached to the nitrogen of the acetamide moiety, with the entire structure existing as a hydrochloride salt.

PropertyValue
CAS Number1220038-37-8
Molecular FormulaC₁₀H₁₅ClN₂O
Molecular Weight214.69 g/mol
IUPAC Name2-(methylamino)-N-(3-methylphenyl)acetamide hydrochloride
MDL NumberMFCD13562726

The structure contains an amide linkage connecting the methylamino-substituted acetyl group to the meta-methylphenyl (m-tolyl) moiety. The presence of the hydrochloride salt form enhances the compound's stability and solubility in polar solvents compared to its free base form .

Physical and Chemical Properties

The physical and chemical properties of 2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride are important for understanding its behavior in various applications and reactions.

Physical Properties

PropertyDescription
Physical StateSolid at room temperature
ColorWhite to off-white crystalline powder
SolubilitySoluble in water, methanol, and ethanol; less soluble in non-polar organic solvents
Melting PointEstimated range 231-232°C (based on related compounds)
pHAcidic in aqueous solution due to hydrochloride salt formation

Spectroscopic Properties

The compound exhibits characteristic spectroscopic profiles that aid in its identification and purity assessment:

Nuclear Magnetic Resonance (NMR) Data:
Based on structural analysis and data from similar compounds, the expected ¹H NMR signals would include:

  • Methyl group attached to the aromatic ring (δ ~2.3 ppm)

  • N-methyl group (δ ~2.9 ppm)

  • Methylene protons (δ ~3.5-4.0 ppm)

  • Aromatic protons (δ ~6.8-7.5 ppm)

  • Amide NH (δ ~9-10 ppm)

Synthesis Methods

The synthesis of 2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride can be accomplished through several synthetic routes, with the choice dependent on available starting materials and desired scale.

Chemical Reactivity

The reactivity profile of 2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride is dictated by its functional groups, presenting various possibilities for chemical transformations.

Key Reactive Sites

The compound contains several reactive sites:

  • Secondary amine (methylamino group): Can undergo alkylation, acylation, and other nucleophilic reactions.

  • Amide bond: Susceptible to hydrolysis under acidic or basic conditions.

  • Aromatic ring: Can participate in electrophilic aromatic substitution reactions, particularly at positions ortho and para to the methyl group.

Common Reactions

Reaction TypeConditionsExpected Products
Amide HydrolysisStrong acid or base, heatCorresponding acid and amine derivatives
N-AlkylationAlkyl halides, baseN-alkylated products at the methylamino group
AcylationAcyl chlorides, anhydridesN-acylated derivatives
ReductionLiAlH₄ or similar reducing agentsCorresponding amine derivatives
Hazard TypeClassification
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity (single exposure)Category 3, Respiratory system

Comparative Analysis with Related Compounds

To better understand the characteristics of 2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride, it is instructive to compare it with structurally related compounds.

Comparison Table of Similar Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride1220038-37-8C₁₀H₁₅ClN₂O214.69Reference compound
2-(Methylamino)-N-(4-methylphenyl)acetamide hydrochloride1172726-20-3C₁₀H₁₅ClN₂O214.69Methyl group at para position on phenyl ring
N-(3-acetamidophenyl)-2-(methylamino)acetamide hydrochloride1172266-38-4C₁₁H₁₆ClN₃O₂257.72Additional acetamido group on phenyl ring
N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride877879-80-6C₁₀H₁₄N₂O·HCl214.69N-methyl substitution on amide nitrogen
2-(Methylamino)acetamide hydrochloride5325-64-4C₃H₉ClN₂O124.57Lacks phenyl group

Structure-Activity Relationships

The position of substituents on the phenyl ring (meta vs. para) can significantly affect:

  • Physicochemical properties: Solubility, lipophilicity, and crystal packing

  • Biological activity: Binding affinity to target proteins and metabolic stability

  • Pharmacokinetic profile: Absorption, distribution, metabolism, and excretion characteristics

The meta-methyl substitution in 2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride may confer distinct properties compared to its para-substituted isomer, potentially affecting its interaction with biological targets.

Current Research and Future Perspectives

Research involving 2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride and related compounds continues to evolve, with several promising directions.

Recent Research Trends

Recent studies on structurally related compounds have focused on:

  • Medicinal Chemistry Applications: Investigation as building blocks for developing novel therapeutic agents.

  • Structure Optimization: Modification of the basic structural framework to enhance specific activities.

  • Binding Studies: Exploration of interactions with biological targets to understand mechanism of action.

Future Research Directions

Potential areas for future research include:

  • Targeted Drug Design: Further optimization based on structure-activity relationships.

  • Novel Synthetic Methodologies: Development of more efficient and environmentally friendly synthesis routes.

  • Expanded Biological Evaluation: Broader screening against various biological targets to identify new applications.

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